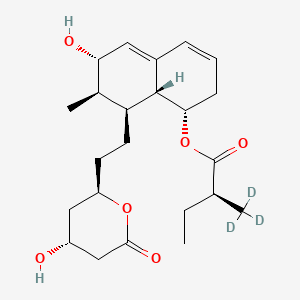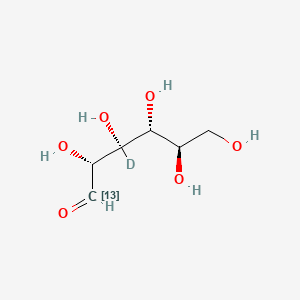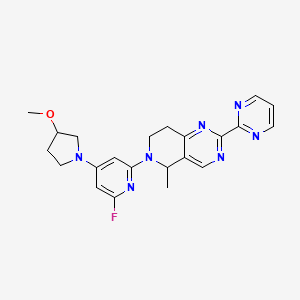
Hbv-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-9 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-9 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the biological activity and pharmacokinetic properties of the compound.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This often involves:
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are fine-tuned to achieve the best results.
Use of Catalysts: Catalysts may be employed to increase the efficiency of key steps in the synthesis.
Scalability: The process is designed to be scalable, ensuring that large quantities of the compound can be produced consistently.
化学反应分析
Types of Reactions
Hbv-IN-9 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Hbv-IN-9 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antiviral properties, particularly against HBV, and its potential to be developed into a drug.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
Hbv-IN-9 exerts its effects by inhibiting the replication of HBV. It targets specific enzymes involved in the viral replication process, such as the HBV polymerase. By binding to these enzymes, this compound prevents the synthesis of viral DNA, thereby reducing the viral load in infected cells. The compound may also interfere with other molecular pathways involved in the life cycle of the virus, further enhancing its antiviral activity.
相似化合物的比较
Hbv-IN-9 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: A nucleoside analogue that inhibits HBV polymerase but has a different chemical structure and pharmacokinetic profile.
Tenofovir: Another nucleoside analogue with a distinct mechanism of action and resistance profile.
Lamivudine: An older antiviral agent with a higher likelihood of resistance development compared to this compound.
This compound stands out due to its potent antiviral activity, lower resistance potential, and favorable pharmacokinetic properties, making it a promising candidate for further development and clinical use.
属性
分子式 |
C22H24FN7O |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
6-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)pyridin-2-yl]-5-methyl-2-pyrimidin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C22H24FN7O/c1-14-17-12-26-22(21-24-6-3-7-25-21)27-18(17)5-9-30(14)20-11-15(10-19(23)28-20)29-8-4-16(13-29)31-2/h3,6-7,10-12,14,16H,4-5,8-9,13H2,1-2H3 |
InChI 键 |
XTZQFRYMZIPXRY-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=CN=C(N=C2CCN1C3=NC(=CC(=C3)N4CCC(C4)OC)F)C5=NC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


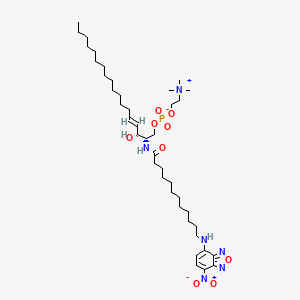
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
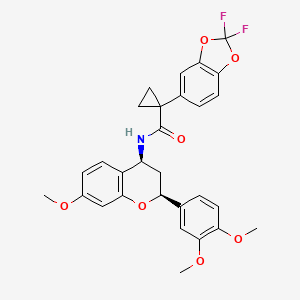
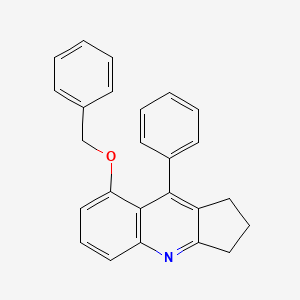
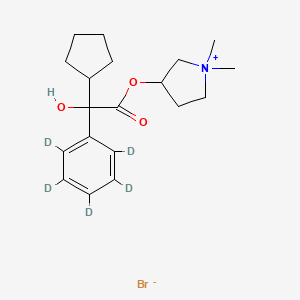
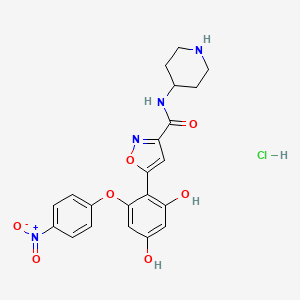
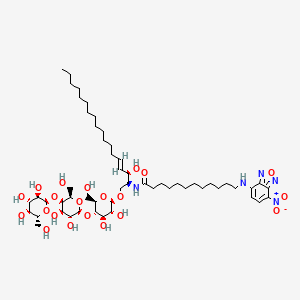
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
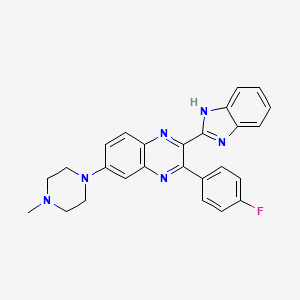
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
